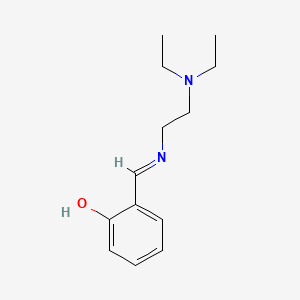![molecular formula C6H4N2O3 B13751519 2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
2,4-Dihydroxyfuro[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxyfuro[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a furan ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyfuro[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxy-5-nitropyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxyfuro[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dihydroxyfuro[3,4-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of specific enzymes and receptors, contributing to its therapeutic potential.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
2,4-Dihydroxyfuro[3,4-d]pyrimidine can be compared with other fused pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities. Unlike other fused pyrimidines, it has a furan ring that enhances its reactivity and potential for functionalization.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory activities.
- Pyrido[2,3-d]pyrimidine: Exhibits significant antiviral and antibacterial properties.
- Quinazoline: Widely studied for its role as a kinase inhibitor in cancer therapy.
- Furo[2,3-d]pyrimidine: Similar to 2,4-Dihydroxyfuro[3,4-d]pyrimidine but with different substitution patterns affecting its biological activity.
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
1H-furo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |
InChI Key |
IMQRGBGATIWEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CO1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
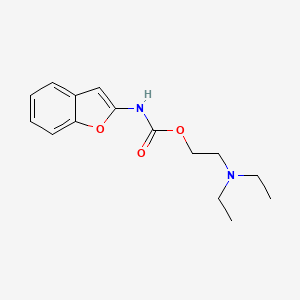
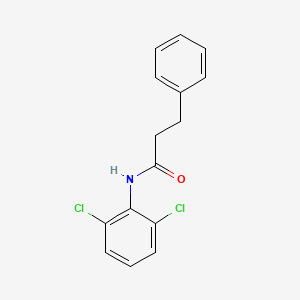
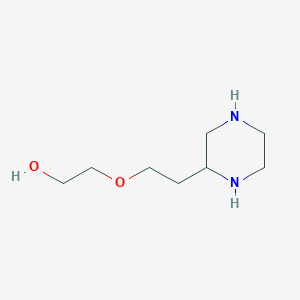


![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
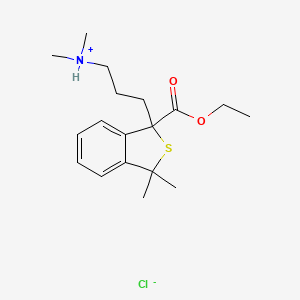

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)


